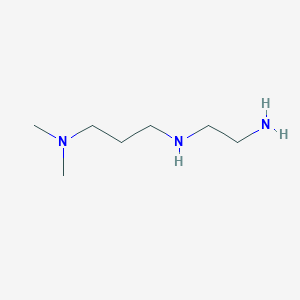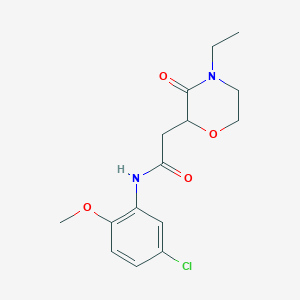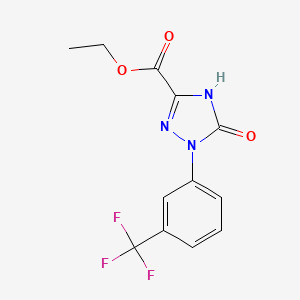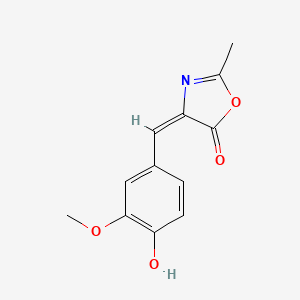
n-(2-Amino-ethyl)-n',n'-dimethyl-propane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le N-(2-Aminoéthyl)-N',N'-diméthyl-propane-1,3-diamine est un composé organique appartenant à la classe des amines. Il est caractérisé par la présence de deux groupes amino et d'un squelette propane diméthylé.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse du N-(2-Aminoéthyl)-N',N'-diméthyl-propane-1,3-diamine implique généralement la réaction du 1,3-dibromopropane avec la N,N-diméthyléthylènediamine. La réaction est effectuée en présence d'une base, comme l'hydroxyde de sodium, pour faciliter la réaction de substitution. Les conditions réactionnelles comprennent :
Température : Généralement autour de 60 à 80 °C
Solvant : Les solvants couramment utilisés comprennent l'éthanol ou le méthanol
Durée de la réaction : Environ 12 à 24 heures
Méthodes de production industrielle
À l'échelle industrielle, la production de N-(2-Aminoéthyl)-N',N'-diméthyl-propane-1,3-diamine peut impliquer des réacteurs à écoulement continu pour optimiser les conditions réactionnelles et améliorer le rendement. L'utilisation de catalyseurs et de techniques de purification avancées, telles que la distillation et la cristallisation, garantit la production de composés de haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
Le N-(2-Aminoéthyl)-N',N'-diméthyl-propane-1,3-diamine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium.
Substitution : Les groupes amino peuvent participer à des réactions de substitution nucléophile avec des halogénoalcanes.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène en milieu acide
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre
Substitution : Halogénoalcanes en présence d'une base comme l'hydroxyde de sodium
Principaux produits formés
Oxydation : Formation d'amides ou de nitriles correspondants
Réduction : Formation d'amines secondaires ou tertiaires
Substitution : Formation de dérivés N-alkylés
Applications de la recherche scientifique
Le N-(2-Aminoéthyl)-N',N'-diméthyl-propane-1,3-diamine a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules organiques complexes.
Biologie : Étudié pour son rôle potentiel dans les voies biochimiques et comme ligand dans les études sur les récepteurs.
Médecine : Exploré pour ses applications thérapeutiques potentielles, y compris comme intermédiaire dans la synthèse de médicaments.
Industrie : Utilisé dans la production de polymères, de résines et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action du N-(2-Aminoéthyl)-N',N'-diméthyl-propane-1,3-diamine implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Le composé peut agir comme un ligand, se liant à des sites spécifiques sur les protéines et modulant leur activité. Les voies impliquées peuvent inclure la transduction du signal et les processus métaboliques.
Applications De Recherche Scientifique
N-(2-Amino-ethyl)-N’,N’-dimethyl-propane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(2-Amino-ethyl)-N’,N’-dimethyl-propane-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. The pathways involved may include signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
Composés similaires
N,N-Diméthyléthylènediamine : Structure similaire mais sans le squelette propane.
1,3-Diaminopropane : Squelette similaire mais sans les groupes méthyle.
N-(2-Aminoéthyl)éthanolamine : Contient un groupe hydroxyle supplémentaire.
Unicité
Le N-(2-Aminoéthyl)-N',N'-diméthyl-propane-1,3-diamine est unique en raison de sa combinaison spécifique de groupes amino et de squelette propane diméthylé, qui confère des propriétés chimiques et une réactivité distinctes. Cette unicité le rend précieux pour des applications spécialisées dans divers domaines.
Propriétés
Formule moléculaire |
C7H19N3 |
|---|---|
Poids moléculaire |
145.25 g/mol |
Nom IUPAC |
N-(2-aminoethyl)-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C7H19N3/c1-10(2)7-3-5-9-6-4-8/h9H,3-8H2,1-2H3 |
Clé InChI |
CDHZZIKUWAIMPH-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCNCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)acetamide](/img/structure/B12122284.png)



![2-[4-(4-Chloro-phenyl)-piperazin-1-ylmethyl]-5-hydroxy-pyran-4-one](/img/structure/B12122308.png)
![Methyl 2-[(3-{[(4-fluorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12122310.png)
![1,4-Bis[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]-1,4-diazepane](/img/structure/B12122314.png)
![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B12122324.png)
![(5Z)-3-(furan-2-ylmethyl)-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12122330.png)


![2-{[(2,4-Dioxo-1,3-thiazolidin-5-yl)acetyl]amino}-5-hydroxybenzoic acid](/img/structure/B12122337.png)

